molecular formula C10H9N3O B2398142 4-Phenyl-1H-pyrazole-3-carboxamide CAS No. 844443-61-4

4-Phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2398142
CAS No.: 844443-61-4
M. Wt: 187.202
InChI Key: QCAFFECRPNKCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the carboxamide group. One common method involves the use of hydrazine hydrate and a β-diketone precursor under acidic or basic conditions to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often employ scalable and cost-effective processes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1H-pyrazole-4-carboxylic acid
  • 5-Phenyl-1H-pyrazole-3-carboxamide
  • N-phenyl-1H-pyrazole-3-carboxamide

Uniqueness

4-Phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

4-phenyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(14)9-8(6-12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAFFECRPNKCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.